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Abstract
The SIN4 gene product in Saccharomyces cerevisiae, also known as MED16, is an integral

subunit of the tail module of the Mediator complex. This evolutionarily conserved multi-protein

complex serves as a crucial bridge between gene-specific transcription factors and the RNA

polymerase II machinery, playing a central role in the regulation of transcription. SIN4 is

implicated in both positive and negative regulation of a wide array of genes, influencing diverse

cellular processes such as stress responses, metabolic pathways, and developmental

programs. Its function is intricately linked to the structural integrity of the Mediator complex and

the modulation of chromatin architecture. This technical guide provides a comprehensive

overview of the function of Sin4p, detailing its role in transcriptional regulation, its impact on

gene expression, and its physical and genetic interactions. Furthermore, this document outlines

detailed experimental protocols for studying Sin4p function and presents visualizations of key

molecular pathways and experimental workflows.

The Role of SIN4 in the Mediator Complex and
Transcriptional Regulation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1174862?utm_src=pdf-interest
https://www.benchchem.com/product/b1174862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SIN4 is a key component of the tail module of the Mediator complex, which also includes the

proteins Med2p, Med3p, Med5p (Nut1p), Med15p (Gal11p), and Med14p (Rgr1p).[1][2] The tail

module is primarily responsible for interacting with gene-specific activator proteins.[1] By

binding to these activators, the tail module, and by extension the entire Mediator complex, is

recruited to the promoter regions of target genes. This recruitment facilitates the assembly of

the pre-initiation complex (PIC), which includes RNA polymerase II and general transcription

factors, thereby initiating transcription.[1][3]

The Sin4p subunit, in conjunction with Rgr1p, appears to be critical for the structural and

functional integrity of the tail module.[4][5] Genetic and physical interaction studies have

demonstrated a close association between Sin4p and Rgr1p, suggesting they act together to

organize chromatin structure and regulate transcription.[4] Deletion of SIN4 can lead to the

dissociation of other tail module components, highlighting its role as a scaffold protein within

this sub-complex.

Functionally, SIN4 is involved in both the activation and repression of gene expression.[2][4]

This dual regulatory role is likely due to its involvement in the intricate network of interactions

within the Mediator complex and its influence on chromatin structure.[4] For instance, sin4

mutants exhibit phenotypes similar to those of histone mutants, such as altered DNA

superhelicity and increased sensitivity of chromatin to nuclease digestion, suggesting a role in

maintaining a repressive chromatin state at certain loci.[6] Conversely, SIN4 is required for the

full expression of other genes, such as CTS1 and HIS4, indicating its function as a positive

regulator in these contexts.[2][6]

Quantitative Data on SIN4 Function
Precise quantitative data on the global effects of SIN4 deletion on gene expression from a

single comprehensive study is not readily available in a consolidated tabular format in the

reviewed literature. However, numerous studies have qualitatively or semi-quantitatively

described the impact of sin4 mutations on specific genes and phenotypes. The following tables

summarize these findings to provide a structured overview.

Table 1: Phenotypic Consequences of SIN4 Deletion
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Phenotype Category
Observed Phenotype in
sin4Δ Mutant

Reference(s)

Growth

Temperature sensitivity,

decreased vegetative growth,

abnormal budding pattern

[1]

Stress Resistance

Increased oxidative stress

resistance, decreased acid pH

resistance, decreased

resistance to some chemicals,

increased resistance to other

chemicals, decreased heat

sensitivity

[1]

Metabolism

Decreased utilization of some

carbon sources, increased

respiratory growth rate

[1]

Development
Decreased filamentous growth,

absent invasive growth
[1]

Genome Integrity
Decreased transposable

element transposition
[1]

Table 2: Effects of sin4Δ Mutation on Gene Expression
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Gene/Gene Class
Effect on
Expression in
sin4Δ Mutant

Regulatory Role of
SIN4

Reference(s)

CTS1 (Chitinase) Reduced Positive [6]

HIS4 Reduced Positive [2]

Ty1 elements Reduced Positive [2]

MATα genes Reduced Positive [2]

GAL1
De-repressed (in

some contexts)
Negative [6]

HO (HO

endonuclease)
De-repressed Negative [4]

IME1 De-repressed Negative [4]

Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the central

role of SIN4 within the Mediator complex and its impact on transcriptional regulation.
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Caption: SIN4's role in the Mediator complex.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to elucidate the

function of SIN4.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This protocol is adapted for studying the genome-wide localization of Sin4p-DNA interactions in

Saccharomyces cerevisiae.

I. Cell Growth and Cross-linking

Grow yeast cells expressing a tagged version of Sin4p (e.g., 3xFLAG-Sin4p) in 50 mL of

YPD medium to an OD600 of 0.6-0.8.

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate at

room temperature for 15 minutes with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and

incubate for 5 minutes at room temperature.

Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

Wash the cell pellet twice with ice-cold PBS.

II. Cell Lysis and Chromatin Shearing

Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM

NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).

Add an equal volume of glass beads and disrupt the cells by vigorous vortexing (e.g., 8

cycles of 30 seconds on, 30 seconds on ice).

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.

Transfer the supernatant (chromatin extract) to a new tube.

Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of

sonication conditions is critical.
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Clarify the sonicated lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.

III. Immunoprecipitation

Pre-clear the chromatin extract by incubating with protein A/G magnetic beads for 1 hour at

4°C on a rotator.

Reserve a small aliquot of the pre-cleared lysate as the "input" control.

Add the specific antibody (e.g., anti-FLAG) to the remaining lysate and incubate overnight at

4°C with rotation.

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash

buffer, and TE buffer.

IV. Elution, Reverse Cross-linking, and DNA Purification

Elute the protein-DNA complexes from the beads by incubating in elution buffer (e.g., 50 mM

Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) at 65°C.

Reverse the cross-links by incubating the eluate and the input sample at 65°C overnight.

Treat with RNase A and then Proteinase K.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

V. Library Preparation and Sequencing

Prepare sequencing libraries from the purified ChIP and input DNA according to the

manufacturer's instructions (e.g., Illumina).

Perform high-throughput sequencing.

VI. Data Analysis
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Align the sequencing reads to the S. cerevisiae reference genome.

Perform peak calling to identify regions of the genome enriched for Sin4p binding.

Annotate the peaks to identify the genes and genomic features associated with Sin4p.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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